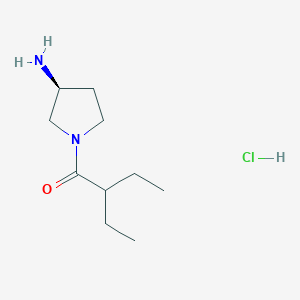

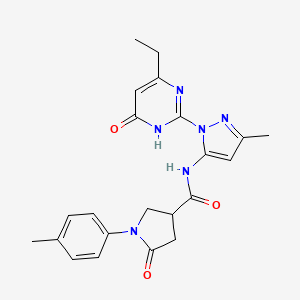

![molecular formula C22H20N4O4S B2470384 N-isopropyl-N'-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1112338-62-1](/img/structure/B2470384.png)

N-isopropyl-N'-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-isopropyl-N’-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea” is a complex organic compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is an important synthon in the development of a wide range of drugs .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Chemistry and Analytical Methods

Bilastine, a second-generation antihistamine, chemically related to the compound through its benzimidazole core, highlights the significance of such structures in developing medications with potent binding affinity to histamine receptors. Analytical methods for Bilastine estimation in various matrices underscore the importance of benzimidazole derivatives in pharmaceutical analysis (Sharma et al., 2021).

DNA Interaction Studies

The study of Hoechst 33258, a bis-benzimidazole derivative, provides insights into the interaction of benzimidazole analogs with DNA, particularly in the minor groove of double-stranded DNA. This interaction is crucial for designing fluorescent stains and potential therapeutic agents, highlighting the versatility of benzimidazole compounds in molecular biology and drug development (Issar & Kakkar, 2013).

Environmental and Health Monitoring

The determination of urea in wine serves as a pertinent example of utilizing urea-based methodologies for monitoring substances that can form harmful compounds like ethyl carbamate. This research underscores the importance of such chemical analyses in ensuring food safety and public health (Francis, 2006).

Urease Inhibition for Therapeutic Applications

Urease inhibitors, which include derivatives of benzimidazole, play a pivotal role in combating gastric and urinary tract infections caused by urease-producing bacteria. This therapeutic application signifies the potential of benzimidazole derivatives in addressing conditions that arise from microbial urease activity, demonstrating a crucial area of medicinal chemistry and pharmacology research (Kosikowska & Berlicki, 2011).

Metabolic Pathway Insights

The role of urea in microbial metabolism within aquatic systems highlights the biochemical significance of urea derivatives in understanding nitrogen cycling and microbial ecology. Such studies provide essential insights into the environmental and ecological implications of urea and its derivatives, emphasizing their relevance beyond pharmacological interests (Solomon et al., 2010).

Eigenschaften

IUPAC Name |

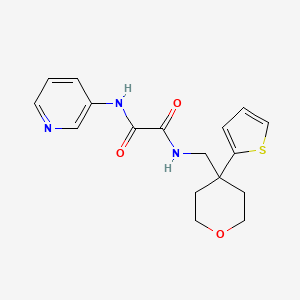

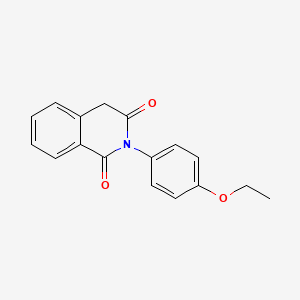

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-13-5-4-6-14(9-13)19-20-21(31-25-19)22(28)26(12-23-20)11-18(27)24-15-7-8-16(29-2)17(10-15)30-3/h4-10,12H,11H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSQAVXCPPEGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)

![N-(2-chloro-4-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2470306.png)

![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)

![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)